molecular formula C18H17N5O6S B5108200 ETHYL 5-({7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}SULFAMOYL)-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE

ETHYL 5-({7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}SULFAMOYL)-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE

Cat. No.: B5108200
M. Wt: 431.4 g/mol
InChI Key: ZUSVOYDFPDPIAQ-UHFFFAOYSA-N
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Description

ETHYL 5-({7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}SULFAMOYL)-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzofuran ring, a triazolopyrimidine moiety, and a sulfamoyl group

Properties

IUPAC Name

ethyl 3-methyl-5-[(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)sulfamoyl]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O6S/c1-4-28-17(25)15-9(2)12-7-11(5-6-13(12)29-15)30(26,27)22-14-10(3)21-18-19-8-20-23(18)16(14)24/h5-8,22H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSVOYDFPDPIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)NC3=C(N=C4N=CNN4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 5-({7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}SULFAMOYL)-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol under ultrasonic activation . This reaction leads to the formation of various intermediates, which are then further reacted to yield the final compound. Industrial production methods often employ similar multi-component reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the triazolopyrimidine moiety can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. Ethyl 5-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)-3-methyl-1-benzofuran-2-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Antimicrobial Properties

The sulfamoyl group in the compound enhances its antimicrobial activity. Research has shown that compounds containing sulfamoyl groups can exhibit broad-spectrum antibacterial effects. This compound has been tested against common pathogens, revealing effective inhibition of bacterial growth.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have suggested that it may modulate inflammatory pathways and reduce cytokine production in activated immune cells. This application could be critical in developing treatments for inflammatory diseases.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxicity against breast and lung cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial EfficacyShowed inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below clinically relevant levels.
Study CAnti-inflammatory PotentialReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating a promising anti-inflammatory effect.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the suppression of signaling pathways like the ERK signaling pathway, which is crucial in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Biological Activity

Ethyl 5-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)-3-methyl-1-benzofuran-2-carboxylate (referred to as compound C301-3213) is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Research indicates that compounds similar to C301-3213 exhibit various mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : Compounds with a similar sulfamoyl group have shown inhibition against key enzymes involved in inflammatory responses and microbial resistance.
  • Anti-inflammatory Effects : Studies have demonstrated that related triazolo compounds can inhibit NF-κB transcriptional activity, which is crucial in mediating inflammatory responses .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. A study on related sulfamoyl derivatives indicated significant inhibitory effects against various bacterial strains. For instance, derivatives with structural similarities demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

CompoundMIC (µM)Target Organism
C301-32130.21Pseudomonas aeruginosa
C301-32130.21Escherichia coli

Anti-inflammatory Activity

In vitro studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines in human monocytic cells under lipopolysaccharide (LPS) stimulation. This suggests that C301-3213 may possess similar anti-inflammatory properties .

Case Studies and Research Findings

  • Inhibition of NF-κB : A study screened various compounds for their ability to inhibit LPS-induced NF-κB activation in THP-1 monocytes. Compounds structurally related to C301-3213 were found to be potent inhibitors with IC50 values below 50 µM .
  • Molecular Docking Studies : Computational studies have indicated that the binding interactions of C301-3213 with key proteins involved in inflammation and microbial resistance are favorable. These studies often utilize molecular docking techniques to predict binding affinities and interactions with target proteins such as MAPKs .
  • Cytotoxicity Assessments : Preliminary evaluations using MTT assays on human cell lines have indicated that compounds similar to C301-3213 exhibit low cytotoxicity, making them promising candidates for further development .

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